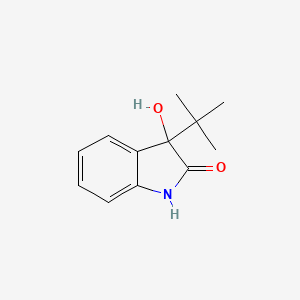![molecular formula C20H19N5O B6018012 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide, also known as TQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TQN belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and pharmacological properties.
作用機序
The mechanism of action of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-oxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide is its diverse biological activities, which make it a promising therapeutic agent for various diseases. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the research on 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
合成法
The synthesis of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide involves a multi-step process that starts with the reaction of 2-aminonicotinamide with ethyl 2-oxo-4-phenylbutyrate to form 2-ethyl-4-phenyl-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-7-one. This compound is then reacted with 3-pyridinecarboxaldehyde and ammonium acetate to yield 2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinone. Finally, the addition of methyl iodide to this compound results in the formation of this compound.
科学的研究の応用
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anti-microbial agent, particularly against gram-positive bacteria.
特性
IUPAC Name |
2-methyl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-15(6-4-10-22-13)20(26)25-18-8-2-7-17-16(18)12-23-19(24-17)14-5-3-9-21-11-14/h3-6,9-12,18H,2,7-8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQPLINQAHBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCC3=NC(=NC=C23)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6017988.png)
![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)